molecular formula C9H9NO5 B15218639 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde

2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde

Cat. No.: B15218639
M. Wt: 211.17 g/mol
InChI Key: OPCAEUPWHPMXQS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is an aromatic aldehyde compound with a molecular formula of C9H9NO5. This compound is characterized by the presence of hydroxyl, methoxy, methyl, and nitro functional groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzoic acid.

    Reduction: 2-Hydroxy-4-methoxy-3-methyl-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
  • 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde)
  • 2-Hydroxy-5-nitrobenzaldehyde

Uniqueness

2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO5/c1-5-8(12)6(4-11)3-7(10(13)14)9(5)15-2/h3-4,12H,1-2H3

InChI Key

OPCAEUPWHPMXQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)O

Origin of Product

United States

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